2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid
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Overview
Description
2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol It is characterized by its spirocyclic structure, which includes a methoxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid typically involves the formation of the spirocyclic core followed by the introduction of the methoxy and acetic acid groups. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic processes can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The spirocyclic structure can be reduced under hydrogenation conditions to yield different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to reflux temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methoxy group can yield 2-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)acetic acid, while reduction can produce 2-(2-methoxy-7-oxaspiro[3.5]nonan-2-yl)ethanol .
Scientific Research Applications
2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and acetic acid groups can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes, potentially modulating their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid
- 2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)propanoic acid
- 2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)butanoic acid
Uniqueness
2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(2-methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-14-11(6-9(12)13)7-10(8-11)2-4-15-5-3-10/h2-8H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGZNXNXICWXLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CCOCC2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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